3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Organic Synthesis and Medicinal Chemistry
Fused heterocyclic systems, which are molecular structures composed of two or more rings where at least one ring contains an atom other than carbon, are of paramount importance in the fields of organic synthesis and medicinal chemistry. Their rigid, three-dimensional structures provide a unique scaffold that can be tailored to interact with biological targets with high specificity and affinity. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces diverse electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems. These structural motifs are prevalent in a vast number of natural products and have been integral to the design of numerous clinically successful drugs. The versatility of fused heterocycles allows chemists to fine-tune the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for the development of effective pharmaceuticals.
Overview of Azaindole Isomers and their Research Relevance
Azaindoles, also known as pyrrolopyridines, represent a prominent class of fused heterocyclic compounds that are bioisosteres of the naturally occurring indole (B1671886) nucleus. The replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom gives rise to four distinct positional isomers: 4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). This seemingly subtle change has profound implications for the molecule's properties. The position of the nitrogen atom influences the electron distribution within the bicyclic system, thereby affecting its acidity, basicity, and ability to form hydrogen bonds. nih.gov These modifications can lead to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and the circumvention of existing patents. nih.govpharmablock.com Consequently, azaindole scaffolds have garnered significant attention in drug discovery programs, particularly in the development of kinase inhibitors. nih.gov
The pyrrolopyridine class of compounds exhibits considerable structural diversity, arising from the different possible arrangements of the nitrogen atom in the pyridine (B92270) ring relative to the fused pyrrole (B145914) ring. This diversity is further expanded by the potential for substitution at various positions on the bicyclic core. The ability to introduce a wide array of functional groups allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in medicinal chemistry aimed at optimizing the therapeutic properties of a lead compound. The inherent structural variations among the pyrrolopyridine isomers provide a rich chemical space for the design of molecules with tailored biological activities.
The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly referred to as 6-azaindole, is a structurally distinct isomer within the pyrrolopyridine family. nih.gov Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that have been exploited in the design of various biologically active molecules. The 6-azaindole core has been identified as a privileged structure in medicinal chemistry, appearing in a number of compounds targeting a range of diseases. nbuv.gov.ua Its utility stems from its ability to serve as a versatile template for the construction of complex molecules with desirable pharmacological profiles. The development of synthetic methodologies to access functionalized 6-azaindoles is an active area of research, driven by the continued interest in this important heterocyclic system. nbuv.gov.ua
Positioning of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine within Pyrrolopyridine Research
Within the broader context of pyrrolopyridine research, this compound emerges as a strategically important synthetic intermediate. The presence of a bromine atom at the 3-position of the 6-azaindole core provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the facile introduction of a diverse range of substituents, making it an invaluable building block for the construction of libraries of compounds for high-throughput screening and lead optimization. The methyl group at the 2-position can also influence the molecule's conformation and interaction with biological targets. The strategic placement of these functional groups makes this compound a key player in the synthesis of novel and potent bioactive molecules, particularly in the pursuit of new kinase inhibitors and other therapeutic agents.
Properties
IUPAC Name |
3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTFPERGTVJYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Derivatization Chemistry of 3 Bromo 2 Methyl 1h Pyrrolo 2,3 C Pyridine
Reactivity at the Bromine Atom
The carbon-bromine bond at the 3-position of the pyrrolo[2,3-c]pyridine core is a key handle for functionalization. Its reactivity is exploited through various transition metal-catalyzed cross-coupling reactions and other substitution pathways.
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution (SNAr) at the 3-position of the pyrrolo[2,3-c]pyridine ring system is generally challenging. The electron-rich nature of the pyrrole (B145914) ring disfavors the addition of nucleophiles. However, the reactivity of bromo-substituted pyridinic systems can be influenced by the position of the nitrogen atom within the ring, which can stabilize anionic intermediates formed during nucleophilic attack. For the pyrrolo[2,3-c]pyridine system, the nitrogen at position 7 provides some electron-withdrawing character, but typically, strong activation is required for direct SNAr reactions to proceed efficiently at the C3-position.
In many related heterocyclic systems, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups or by using highly reactive nucleophiles under forcing conditions. For 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine, palladium-catalyzed cross-coupling reactions are generally the preferred methods for introducing new substituents at the C3-position, offering milder reaction conditions and broader substrate scope.
Transmetalation Reactions for Further Functionalization
Transmetalation reactions, particularly those involving palladium and copper catalysts, are powerful tools for the derivatization of this compound. These reactions involve the coupling of the bromo-azaindole with organometallic reagents, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromo-substituted heterocycle with a variety of organoboron reagents, such as boronic acids and their esters. This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. For instance, the coupling of a related 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved using a palladium catalyst system like XPhosPdG2/XPhos, affording the corresponding arylated products in good to excellent yields. nih.gov These conditions highlight a potential pathway for the arylation of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhosPdG2 / XPhos | K₂CO₃ | EtOH / H₂O | 135 (Microwave) | 67-89 |
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the C3-position can be efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the bromo-azaindole with a wide range of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation. For example, the amination of 2-bromopyridines has been successfully carried out using a palladium(II) acetate (B1210297)/1,3-bis(diphenylphosphino)propane (dppp) catalytic system in the presence of sodium tert-butoxide. researchgate.net
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 |
Reductive Debromination Studies
The removal of the bromine atom from the 3-position, known as reductive debromination, can be a crucial step in synthetic sequences where the bromine has served as a directing group or to introduce a proton at that position. This transformation can be achieved using various reducing agents. In related heterocyclic systems, reductive debromination has been observed as a side reaction in palladium-catalyzed couplings, particularly when reaction conditions are not optimized. nih.gov More controlled methods often involve reagents like tri-n-butyltin hydride or catalytic hydrogenation. For vicinal dibromides, reductive debromination has been achieved using anisidines, highlighting non-metallic approaches to this transformation. nih.govnih.gov
Chemical Transformations Involving the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can readily participate in various chemical transformations, including alkylation, acylation, and arylation.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen can be accomplished using a base and an alkylating agent, such as an alkyl halide. The choice of base is important to deprotonate the N-H of the pyrrole without promoting unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). For instance, the N-alkylation of related 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been achieved using alkyl or allyl halides in the presence of K₂CO₃ in refluxing acetone (B3395972). nih.gov
| Base | Alkylating Agent | Solvent | Temperature |
| K₂CO₃ | Alkyl Halide | Acetone | Reflux |
N-Acylation: The pyrrole nitrogen can be acylated using acylating agents like acid chlorides or anhydrides, typically in the presence of a base. Pyridine (B92270) is often used as both a solvent and a base for such reactions. For less reactive systems, stronger bases may be required to facilitate the acylation. An efficient method for the N-acylation of amides has been described using a pyridine ring as an internal nucleophilic catalyst, which could be conceptually applied to the acylation of the pyrrole nitrogen in the target molecule. mdpi.com
N-Arylation Methods
The introduction of aryl groups at the pyrrole nitrogen is a key transformation in the synthesis of many biologically active compounds. Copper-catalyzed methods are particularly prevalent for this purpose.
Chan-Lam Coupling: The Chan-Lam N-arylation reaction provides a powerful method for forming C-N bonds by coupling the pyrrole nitrogen with arylboronic acids. This reaction is typically catalyzed by copper(II) acetate in the presence of a base and often an oxidant, such as atmospheric oxygen. These reactions can often be performed under relatively mild conditions. The N-arylation of various nitrogen-containing heterocycles, including pyrroles, has been successfully achieved using copper(I) iodide with a diamine ligand and potassium phosphate (B84403) as the base. acs.org
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | Diamine | K₃PO₄ | Toluene | 110 |
Ullmann Condensation: The Ullmann condensation is a classical method for N-arylation that involves the reaction of the N-H of the pyrrole with an aryl halide in the presence of a stoichiometric or catalytic amount of copper. While traditional Ullmann conditions often require high temperatures, modern protocols have been developed that proceed under milder conditions with the use of appropriate ligands. For example, the N-arylation of pyrroles with aryl halides has been catalyzed by copper(I) oxide in the presence of cesium carbonate in DMSO at 110 °C. researchgate.net
| Copper Source | Base | Solvent | Temperature (°C) |
| Cu₂O | Cs₂CO₃ | DMSO | 110 |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions with electrophiles and metal centers. This inherent basicity and nucleophilicity are key features of the molecule's chemistry.
The pyridine nitrogen in the 1H-pyrrolo[2,3-c]pyridine scaffold imparts Lewis basicity to the molecule. While the specific pKa of this compound is not extensively documented, the pKa of the related compound 2-methylpyridine (B31789) is 5.96. charite.de This suggests that the pyridine nitrogen in the target molecule can be protonated under acidic conditions to form a pyridinium (B92312) salt. The formation of such salts can influence the solubility and reactivity of the molecule.
The basic nitrogen center also allows the molecule to act as a ligand in coordination chemistry. Azaindole derivatives are known to form complexes with various transition metals, including platinum, palladium, ruthenium, iridium, and gold. nih.gov Coordination can occur through the pyridine nitrogen, and in anionic forms (azaindolide), coordination through the pyrrolic nitrogen is also common. researchgate.netacs.org These metal complexes have been investigated for applications in catalysis and medicinal chemistry, with some showing promising cytotoxic activity against cancer cells. nih.gov
The nucleophilic pyridine nitrogen can react with electrophiles. Quaternization, the reaction with alkyl halides, is a characteristic reaction of pyridines. For instance, Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine itself because the nitrogen atom reacts preferentially with the alkyl or acyl halide to form a stable N-substituted pyridinium salt. libretexts.orgquimicaorganica.org By analogy, this compound is expected to undergo N-alkylation at the pyridine nitrogen when treated with reagents like methyl iodide.
N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting N-oxides can have altered electronic properties and reactivity. For example, N-oxide formation has been used as a strategy in the synthesis of 5-azaindoles to modulate the properties of the substrate and avoid the formation of undesired byproducts during palladium-catalyzed coupling reactions. nih.gov
Functionalization of the Methyl Group
The methyl group at the C2 position, being attached to the bicyclic aromatic system, exhibits reactivity characteristic of benzylic-type positions.
The C2-methyl group is susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, provided there is at least one hydrogen atom on the carbon attached to the ring. This transformation is a common reaction for alkyl groups on aromatic systems.
Furthermore, the methyl group can undergo condensation reactions. The protons on the methyl group are weakly acidic and can be removed by a base to form a nucleophilic carbanion. This intermediate can then react with electrophiles, such as aldehydes, in aldol-type condensation reactions. This reactivity is enhanced in related systems, for example, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with aldehydes is catalyzed by piperidine. chemrxiv.org
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole and Pyridine Rings
The fused ring system presents multiple sites for substitution reactions. The electron distribution, dictated by the combination of the pyrrole and pyridine rings, directs the regioselectivity of these transformations.
In general, the pyrrole ring is activated towards electrophilic aromatic substitution, while the pyridine ring is deactivated. libretexts.org Electrophilic attack on unsubstituted pyrrole typically occurs at the C2 position, as this leads to a more stabilized carbocation intermediate. aklectures.com For the 1H-pyrrolo[2,3-c]pyridine system, the pyrrole moiety is the more likely site for electrophilic attack. With the C2 and C3 positions substituted in the target molecule, electrophilic substitution would likely occur on the pyridine ring under forcing conditions, favoring the C5 position (meta to the ring junction and the nitrogen atom). quimicaorganica.orgaklectures.comyoutube.com
The bromine atom at the C3 position is a key functional handle for derivatization via nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. pipzine-chem.comnih.gov This position is activated for such reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions applicable to 3-bromo-6-azaindoles include:
Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form aryl- or heteroaryl-substituted derivatives. doi.orgthieme-connect.com
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties. mdpi.com
Heck Coupling: Palladium-catalyzed reaction with alkenes. nih.gov
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds. beilstein-journals.org
These reactions are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. doi.orgbeilstein-journals.org
| Coupling Reaction | Reagents | Catalyst System (Typical) | Product Type |
| Suzuki | Ar-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | C-C (Aryl) |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | C-C (Alkynyl) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos) | C-N (Amine) |
| C-O Coupling | Ar-OH | Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) | C-O (Ether) |
Oxidative and Reductive Reactivity of the Fused Bicyclic System
The stability of the aromatic system makes the bicyclic core generally resistant to oxidation, although the side-chain methyl group can be oxidized as previously discussed. Conversely, the fused ring system can undergo reduction under specific conditions.
Catalytic hydrogenation is a common method for the reduction of azaindoles. Due to the aromatic stabilization, this transformation can be challenging. nih.gov However, studies on various azaindole isomers have shown that selective reduction is achievable. Typically, the electron-rich pyrrole ring is hydrogenated preferentially over the pyridine ring. rsc.org
Using ruthenium catalysts with specific chiral ligands, such as PhTRAP, various 5-, 6-, and 7-azaindoles can be asymmetrically hydrogenated to the corresponding azaindolines in high yields and enantioselectivity. thieme-connect.com Further reduction can lead to the fully saturated octahydroazaindoles. thieme-connect.com Heterogeneous catalysts like Platinum on carbon (Pt/C), often activated by an acid in a suitable solvent, have also been employed for the hydrogenation of indoles to indolines. nih.gov These methods provide pathways to saturated and partially saturated scaffolds, which are of significant interest in drug discovery.
Computational and Theoretical Investigations of 3 Bromo 2 Methyl 1h Pyrrolo 2,3 C Pyridine
Quantum Mechanical (QM) Studies and Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods, particularly those based on Density Functional Theory (DFT), have become standard tools for investigating the geometry, stability, and electronic properties of heterocyclic compounds.
Density Functional Theory (DFT) Applications in Predicting Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of properties for compounds like 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine. By optimizing the molecular geometry, DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles.
For analogous compounds such as other azaindole derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been shown to yield results that are in good agreement with experimental data where available. These calculations can predict thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule. For the broader class of azaindoles, DFT has been successfully used to calculate various electron spectra, including UV absorption, valence ionization, and core ionization, providing a theoretical basis for interpreting experimental spectroscopic data.
Table 1: Representative Predicted Structural Parameters for a Pyrrolo[2,3-c]pyridine Scaffold using DFT
| Parameter | Predicted Value |
| C-C bond length (pyridine ring) | ~1.39 Å |
| C-N bond length (pyridine ring) | ~1.34 Å |
| C-C bond length (pyrrole ring) | ~1.40 Å |
| C-N bond length (pyrrole ring) | ~1.37 Å |
| C-Br bond length | ~1.89 Å |
| N-H bond length | ~1.01 Å |
Note: The values in this table are representative and based on DFT calculations of similar heterocyclic compounds. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO is likely to be distributed over the pyridine (B92270) ring and the carbon-bromine bond. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom will influence the energies and distributions of these orbitals.
Table 2: Representative FMO Energies for a Pyrrolo[2,3-c]pyridine Scaffold
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are illustrative energy values based on calculations for similar azaindole structures. The actual values for the target compound may vary.
Conformational Analysis and Tautomeric Equilibria
Conformational analysis of this compound is relatively straightforward due to the rigid fused-ring system. The primary conformational freedom would involve the orientation of the methyl group's hydrogen atoms. However, the barrier to rotation for a methyl group is typically very low, and at room temperature, it can be considered to be freely rotating.
A more significant theoretical consideration is the potential for tautomerism. The pyrrolo[2,3-c]pyridine system can exist in different tautomeric forms, primarily involving the migration of the proton on the pyrrole nitrogen (1H-tautomer) to the pyridine nitrogen (7H-tautomer, for example). Computational studies on the parent 7-azaindole (B17877) have shown that the 1H-tautomer is generally more stable than other forms. The relative energies of these tautomers can be calculated using high-level quantum mechanical methods to predict the predominant form in different environments. For this compound, the 1H-tautomer is expected to be the most stable form.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-deficient, typically colored in shades of blue).
For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. The region around the N-H proton of the pyrrole ring would exhibit a positive potential, making it a likely site for hydrogen bond donation. The bromine atom, due to its electronegativity and the presence of lone pairs, would also be surrounded by a region of negative potential, while the carbon to which it is attached would be relatively electron-deficient.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using DFT methods, can predict the chemical shifts of ¹H and ¹³C atoms with reasonable accuracy. These predictions are made by calculating the magnetic shielding tensors for each nucleus. By comparing the calculated spectra with experimental data, it is possible to confirm the structure of a synthesized compound. For this compound, computational NMR predictions would help in assigning the signals of the aromatic protons and carbons, as well as those of the methyl group.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum mechanical methods. These calculations provide a theoretical IR spectrum, which shows the frequencies and intensities of the vibrational modes. By comparing the computed spectrum with the experimental one, specific vibrational bands can be assigned to the corresponding functional groups and molecular motions. For the title compound, characteristic vibrational modes would include the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings and the methyl group, and various ring stretching and bending vibrations.
Table 3: Representative Predicted Vibrational Frequencies for a Pyrrolo[2,3-c]pyridine Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3450 |
| Aromatic C-H Stretch | ~3100 |
| Methyl C-H Stretch | ~2950 |
| C=C/C=N Ring Stretch | ~1600-1400 |
| C-Br Stretch | ~650 |
Note: These are typical frequency ranges and would need to be scaled by an appropriate factor to match experimental values.
Intermolecular Interactions and Crystal Packing Theory
Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state properties, such as its crystal structure and melting point. The molecule possesses several features that can participate in non-covalent interactions.
The N-H group of the pyrrole ring is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This suggests that in the solid state, molecules of this compound are likely to form hydrogen-bonded dimers or chains. Furthermore, the planar aromatic system can participate in π-π stacking interactions, where the electron-rich π system of one molecule interacts with the π system of a neighboring molecule. The bromine atom can also engage in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
Computational methods, such as those based on crystal structure prediction algorithms and theoretical models of intermolecular forces, can be used to explore the possible packing arrangements of the molecules in a crystal lattice and to estimate the lattice energy. These studies can provide valuable insights into the polymorphism of the compound, which is the ability of a substance to exist in more than one crystal form.
Structure Activity Relationship Sar Studies on Pyrrolo 2,3 C Pyridine Derivatives
Elucidating the Role of the Bromine Moiety in Biological Recognition
The introduction of a bromine atom at the C3-position of the pyrrolo[2,3-c]pyridine scaffold is a critical design element that significantly influences the compound's interaction with biological targets. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the target protein, such as a backbone carbonyl or a Lewis base-containing amino acid side chain. This interaction can enhance binding affinity and selectivity.
In broader studies of pyridine (B92270) and pyrrole (B145914) derivatives, the presence and position of halogen substituents are known to affect antiproliferative activity. nih.govnih.gov While electron-withdrawing groups can be beneficial, the specific context of the target's active site is paramount. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine analogs, compounds with electron-withdrawing substitutions demonstrated more potent activity than those with electron-donating groups. researchgate.net The bromine atom in 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine, with its electron-withdrawing nature and potential for halogen bonding, is thus hypothesized to play a crucial role in anchoring the ligand within the binding pocket of its target.
The strategic placement of a bromine atom can also serve as a synthetic handle for further chemical modifications, allowing for the introduction of diverse functional groups through cross-coupling reactions to explore the chemical space around the core scaffold. pipzine-chem.com
Influence of the 2-Methyl Group on Target Binding and Selectivity
Studies on related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives have highlighted the importance of substituents at this position for achieving high potency and selectivity. acs.orgtandfonline.com For instance, in the design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a 7-methyl substituent on a pyrrolo[2,3-d]pyrimidine core was found to make favorable hydrophobic contacts with a leucine (B10760876) residue in the glycine-rich loop of the kinase. acs.org This type of interaction is crucial for orienting the molecule correctly within the ATP-binding pocket.
Furthermore, the presence of the 2-methyl group can sterically hinder certain binding modes, thus favoring a more specific orientation that leads to enhanced selectivity for the intended target over off-targets. The interplay between the 2-methyl group and other substituents is a key factor in fine-tuning the pharmacological profile of these compounds.
Impact of Pyrrole Nitrogen Substitution on Biological Performance
Modification of the pyrrole nitrogen (N1) in the 1H-pyrrolo[2,3-c]pyridine scaffold offers a valuable opportunity to modulate the physicochemical properties and biological activity of the resulting derivatives. The N-H group can act as a hydrogen bond donor, forming a critical interaction with the hinge region of many kinases. nih.gov However, in some cases, substitution at this position can lead to improved potency, selectivity, or pharmacokinetic properties.
For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, while the unsubstituted pyrrole nitrogen was important, modifications were explored to optimize activity. nih.gov In other instances, such as with certain fibroblast growth factor receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge binder, forming two crucial hydrogen bonds. nih.gov
The decision to substitute the pyrrole nitrogen is therefore highly dependent on the specific target and the desired mode of interaction. Large, bulky substituents can disrupt key hydrogen bonds, while smaller, appropriately chosen groups can pick up additional beneficial interactions or improve properties like cell permeability.
Structure-Based Design Principles Applied to Pyrrolo[2,3-c]pyridine Scaffolds
Structure-based drug design has been instrumental in the optimization of pyrrolopyridine derivatives as potent and selective inhibitors of various protein targets, particularly kinases. nih.govnih.gov By utilizing X-ray crystal structures of the target protein in complex with a ligand, researchers can visualize the key interactions and identify opportunities for structural modifications to enhance binding affinity and selectivity.
A common strategy involves maintaining the core pyrrolopyridine scaffold as a "hinge-binder" that forms hydrogen bonds with the backbone of the protein's hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govrjeid.com From this anchor point, substituents can be designed to extend into specific pockets of the active site. For example, the 3-bromo and 2-methyl groups of this compound can be strategically positioned to occupy hydrophobic pockets or form specific interactions like halogen bonds.
Computational tools such as molecular docking are frequently employed to predict the binding modes of novel derivatives and prioritize them for synthesis. imist.mascilit.com This approach allows for a more rational and efficient exploration of the chemical space, leading to the development of compounds with improved potency and a better selectivity profile.
Pharmacophore Modeling and Ligand Efficiency Analysis for Derivatives
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. For pyrrolo[2,3-c]pyridine derivatives, a typical pharmacophore model might include a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and several hydrophobic or aromatic features.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that can be used to build predictive models based on the steric and electrostatic fields of a series of compounds. imist.ma These models can then be used to guide the design of new derivatives with enhanced activity.
Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. It is a valuable tool for prioritizing fragments and lead compounds during the early stages of drug discovery. For pyrrolopyridine derivatives, optimizing for high ligand efficiency is a key goal. nih.gov For instance, in the development of FGFR inhibitors, the optimization of a 1H-pyrrolo[2,3-b]pyridine lead compound resulted in a significant increase in ligand efficiency from 0.13 to 0.44. nih.gov This indicates that the modifications made to the initial scaffold resulted in a more efficient binding interaction with the target.
Applications in Chemical Biology and Advanced Medicinal Chemistry Research
Development of Enzyme Inhibitors and Modulators
Derivatives of the pyrrolopyridine scaffold are actively being explored for their ability to inhibit various enzymes critical to disease pathways.
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. While no specific data exists for 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine, related structures have shown activity. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were optimized as highly potent and selective inhibitors of MPS1, a key kinase involved in the spindle assembly checkpoint. nih.govnih.gov These compounds were shown to inhibit MPS1 autophosphorylation in cellular assays and demonstrated antiproliferative effects in cancer cell lines. nih.gov Research into other pyrrolopyridine isomers has revealed inhibitors for FGFR, a receptor tyrosine kinase implicated in various cancers. nih.govnih.gov
The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibition of InhA is a validated strategy for developing antimycobacterial agents. nih.govorientjchem.orgresearchgate.net While various heterocyclic scaffolds are being investigated as InhA inhibitors, specific studies on this compound for this target are not currently available in the public literature.
Exploration as Antiproliferative Agents and Anticancer Leads
The development of novel antiproliferative agents is a cornerstone of cancer research. The pyrrolopyridine scaffold is featured in many compounds designed for this purpose.
Numerous studies have demonstrated the antiproliferative activity of pyrrolopyridine derivatives against a range of human cancer cell lines. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors showed potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar range. nih.govsemanticscholar.orgnih.gov Another study on pyrrolo[3,2-c]pyridine derivatives reported IC50 values ranging from 0.15 to 1.78 µM across a panel of ovarian, prostate, and breast cancer cell lines. nih.gov
Table 1: Representative Antiproliferative Activity of Pyrrolopyridine Derivatives (Illustrative) This table is for illustrative purposes only and shows data for related pyrrolopyridine compounds, not this compound.
| Compound Scaffold | Cancer Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivative | HeLa | 0.12 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivative | SGC-7901 | 0.15 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivative | MCF-7 | 0.21 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivative | HCT116 | 0.16 | nih.gov |
The spindle assembly checkpoint (SAC) is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. nih.govnih.gov Errors in this process can lead to aneuploidy, a hallmark of many cancers. As mentioned, the kinase MPS1 is a central component of the SAC. nih.govnih.gov Inhibitors targeting MPS1, such as those based on the 1H-pyrrolo[3,2-c]pyridine scaffold, can override the SAC, leading to mitotic errors and cell death in cancer cells that are particularly dependent on this checkpoint. nih.govnih.gov This mechanism represents a key strategy for anticancer drug development.
Microtubules are dynamic cytoskeletal polymers essential for mitosis, and they are a validated target for anticancer drugs. researchgate.netmdpi.com Several agents function by binding to tubulin, the protein subunit of microtubules, at specific sites such as the colchicine-binding site, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis. mdpi.com Recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors that target the colchicine-binding site. nih.govsemanticscholar.orgnih.gov These compounds were shown to potently inhibit tubulin polymerization, disrupt the cellular microtubule network, and cause cell cycle arrest in the G2/M phase, consistent with the mechanism of action for colchicine-binding site inhibitors. nih.govsemanticscholar.org
Research into Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antiviral, Antimycobacterial)
While direct studies on this compound are limited, extensive research into the broader class of pyrrolopyridine derivatives has revealed significant antimicrobial potential. These findings suggest that the pyrrolo[2,3-c]pyridine scaffold is a promising framework for the development of novel anti-infective agents.
Antibacterial and Antifungal Activity: Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have demonstrated moderate activity against the Gram-positive bacterium Staphylococcus aureus and the pathogenic yeast Candida albicans. nih.gov Furthermore, related fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines have shown potent antifungal activity, in some cases exceeding that of the standard drug fluconazole (B54011). researchgate.net Certain pyrrolo[2,3-d]pyrimidine derivatives also exhibit strong antibacterial action against S. aureus. researchgate.netnih.gov Research into pyrrolo[1,2-a]imidazole quaternary salts, another class of related nitrogen-containing heterocycles, has also established both antibacterial and antifungal properties. mdpi.com One study on pyrano[2,3-b]pyrrolo[2,3-d]pyridine derivatives found one compound to be the most active against all tested bacteria. researchgate.net
| Compound Class | Microorganism | Activity Noted | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine-1,3-dione Mannich bases | Staphylococcus aureus | Moderate antibacterial activity | nih.gov |
| Pyrrolo[3,4-c]pyridine-1,3-dione Mannich bases | Candida albicans | Statistically significant growth reduction | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Candida albicans | Excellent activity (MIC 0.31-0.62 mg/mL), better than fluconazole (MIC 1.5 mg/mL) | researchgate.net |
| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | Best activity with MIC 0.31 mg/mL, compared to ampicillin (B1664943) (MIC 0.62 mg/mL) | researchgate.net |
| Pyrrolo[2,1-b] nih.govacs.orgbenzothiazole derivatives | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia | Potent activity, with one derivative showing exceptional activity (MIC 4–10 μmol L⁻¹) | mdpi.com |
Antiviral Activity: The pyrrolopyridine nucleus is a key component in several antiviral research programs. For instance, derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Other related compounds have been identified as promising direct and selective fusion inhibitors of the Respiratory Syncytial Virus (RSV). nih.gov In another study, novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and showed significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4. nih.gov
Antimycobacterial Activity: The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of new therapeutic agents. The pyrrolopyridine scaffold has proven to be a valuable starting point. Specifically, pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been developed as a novel class of antimycobacterials with nanomolar activity. acs.org These compounds function by inhibiting the cytochrome bc1 complex, a validated drug target in Mtb that is essential for cellular respiration. acs.org Other research into pyrrolo[1,2-a]quinolines has yielded compounds with activity against both the H37Rv strain and multidrug-resistant (MDR) strains of Mtb. mdpi.com
Investigation of Modulatory Effects on Neurological Receptors (e.g., NR2B/NMDA)
The N-methyl-D-aspartate (NMDA) receptors are critical for mediating excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in various neurological disorders. nih.gov The NR2B (GluN2B) subunit is of particular interest as a therapeutic target. nih.govnih.gov Research into pyrrolopyridine isomers has identified potent and selective modulators of these receptors.
A series of selective GluN2B negative allosteric modulators (NAMs) has been developed based on the 1H-pyrrolo[3,2-b]pyridine core. nih.gov Through a process of lead optimization, researchers improved key properties of these compounds, including brain penetration and metabolic stability, while reducing off-target effects like cytochrome P450 inhibition. nih.gov In vivo studies in rats confirmed high target engagement, with several compounds achieving greater than 75% receptor occupancy after oral administration. nih.govacs.org
| Compound | Oral Dose | Receptor Occupancy | ED₅₀ | Reference |
|---|---|---|---|---|
| Compound 9 | 10 mg/kg | >75% | 2.0 mg/kg | nih.govacs.org |
| Compound 25 | 10 mg/kg | >75% | Not Reported | nih.gov |
| Compound 30 | 10 mg/kg | >75% | Not Reported | nih.gov |
| Compound 34 | 10 mg/kg | >75% | Not Reported | nih.gov |
These findings highlight the potential of the pyrrolopyridine scaffold to yield brain-penetrant compounds that can selectively modulate specific neurotransmitter receptors, suggesting that derivatives of 1H-pyrrolo[2,3-c]pyridine could also be valuable candidates for neurological drug discovery programs.
Potential in Metabolism and Hormonal Regulation Research (e.g., Antidiabetic, GPR119 agonists)
The pyrrolopyridine core structure is also featured in compounds designed to treat metabolic disorders like type 2 diabetes. Research has focused on targets such as G protein-coupled receptor 119 (GPR119) and various enzymes involved in glucose metabolism.
GPR119 Agonists: GPR119 is a receptor expressed primarily in pancreatic β-cells and intestinal L-cells, where it regulates the secretion of insulin (B600854) and incretin (B1656795) hormones like GLP-1. nih.gov As such, GPR119 agonists are pursued as potential treatments for type 2 diabetes. nih.gov A series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were synthesized as novel GPR119 agonists. nih.govresearchgate.net The most active compound from this series exhibited an EC₅₀ of 0.016 µM in a human GPR119 assay and demonstrated good bioavailability in rats. nih.gov In a separate line of research, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines were also identified as potent and selective GPR119 agonists that improve glycemic control in rodent models. acs.org
Antidiabetic Activity: Beyond GPR119, pyrrolopyridine derivatives have shown antidiabetic effects through other mechanisms. Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.com Additionally, derivatives of the isomeric pyrrolo[2,3-b]pyridine have been identified as inhibitors of nucleotide pyrophosphatase/phosphodiesterase (NPP) family members NPP1 and NPP3, which are overexpressed in diabetes. jchemrev.com
| Compound Class | Target/Mechanism | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine derivative (8a) | GPR119 Agonist | EC₅₀ = 0.016 µM (human) | nih.gov |
| Pyrrolo[2,3-b]pyridine derivative (42) | NPP1 Inhibitor | IC₅₀ = 0.80 µM | jchemrev.com |
| Pyrrolo[2,3-b]pyridine derivative (43) | NPP3 Inhibitor | IC₅₀ = 0.55 µM | jchemrev.com |
| Pyrazolo[3,4-b]pyridine derivatives | α-amylase Inhibition | IC₅₀ = 5.10 - 5.21 µM | mdpi.com |
Role as Advanced Synthetic Intermediates for Complex Active Pharmaceutical Ingredients (APIs)
An intermediate is a compound that serves as a precursor in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API). protheragen.aipyglifesciences.com The pyrrolopyridine scaffold is a crucial intermediate for the synthesis of complex APIs, particularly in the field of oncology. nih.gov The functionalization of this core, for instance with a bromine atom as in this compound, is a key strategy for enabling further chemical modifications, such as palladium-catalyzed cross-coupling reactions.
This versatility makes the pyrrolopyridine nucleus a valuable building block for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potent and selective drugs. Notable examples include:
Kinase Inhibitors: Pyrrolopyridine scaffolds are central to the design of various kinase inhibitors. For example, drugs containing this scaffold, such as Vemurafenib and Pexidartinib, are used in cancer therapy. nih.govmdpi.com Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been extensively developed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus Kinase 3 (JAK3), which are implicated in cancers and immunological disorders. google.commdpi.com
Complex Heterocyclic Systems: The pyrrolopyridine ring can be used as a starting point for the construction of more complex, polycyclic systems with unique biological activities. The synthesis of these larger molecules often relies on the step-wise functionalization of a pre-formed pyrrolopyridine intermediate.
The strategic placement of reactive groups like bromine on the pyrrolopyridine core allows chemists to readily introduce diverse substituents, which is essential for exploring structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead compounds.
Analytical Characterization Methodologies in Pyrrolo 2,3 C Pyridine Research
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (C₈H₇BrN₂), HRMS would be used to determine its exact mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units. While specific experimental data is not available, the theoretical exact mass can be calculated.
Table 1: Theoretical HRMS Data for C₈H₇BrN₂
| Ion Formula | Isotope | Theoretical m/z |
|---|---|---|
| [C₈H₇⁷⁹BrN₂ + H]⁺ | ⁷⁹Br | 210.9869 |
Note: Data is theoretical and calculated. Experimental values from research findings are not available in the searched sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
NMR spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound. ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl protons, the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, and the N-H proton of the pyrrole ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton.
The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the methyl carbon and the carbons of the fused heterocyclic ring system. The chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).
Although specific, experimentally derived NMR data for this compound is not documented in the available literature, a hypothetical data table is presented below to illustrate expected results.
Table 2: Predicted NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H NMR | ~ 11.0 - 12.0 | N-H proton, likely a broad singlet |
| ~ 7.0 - 8.5 | Aromatic protons, specific shifts and couplings depend on position | |
| ~ 2.4 | Methyl (CH₃) protons, likely a singlet | |
| ¹³C NMR | ~ 140 - 150 | Quaternary carbons of the pyridine ring |
| ~ 110 - 130 | CH carbons of the pyridine and pyrrole rings | |
| ~ 95 - 105 | Bromine-substituted carbon (C3) |
Note: This table contains predicted values based on general principles of NMR spectroscopy. No experimentally verified research data was found.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these methods would confirm the presence of key structural features. Characteristic absorption bands would be expected for N-H stretching, C-H stretching (both aromatic and aliphatic), C=C and C=N stretching within the aromatic rings, and C-Br stretching. While specific spectral data has not been reported, the expected regions for these vibrations are well-established.
Chromatographic Purity Assessment (HPLC, UPLC, GC)
Chromatographic techniques are essential for determining the purity of a chemical substance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) separate the target compound from any impurities. The choice of method would depend on the compound's volatility and thermal stability. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak would be a characteristic property under specific experimental conditions (e.g., column type, mobile phase, flow rate, and temperature). No published chromatograms or specific retention data are available for this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine its precise bond lengths, bond angles, and crystal packing arrangement. This method provides the absolute confirmation of the connectivity established by NMR and mass spectrometry. There are no published crystal structures for this specific molecule in the searched scientific databases.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a foundational technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula (C₈H₇BrN₂). A close correlation between the found and calculated percentages provides strong evidence for the proposed empirical and molecular formula.
Table 3: Theoretical Elemental Analysis Data for C₈H₇BrN₂
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 45.52% |
| Hydrogen (H) | 3.34% |
| Bromine (Br) | 37.86% |
Note: This table represents calculated theoretical values. No experimental elemental analysis data from research studies was found for this compound.
Future Research Trajectories for 3 Bromo 2 Methyl 1h Pyrrolo 2,3 C Pyridine
Design and Synthesis of Novel Pyrrolo[2,3-c]pyridine Architectures
Future synthetic research will likely concentrate on leveraging the reactive bromine atom at the C3 position and the methyl group at C2 to generate novel and structurally diverse pyrrolo[2,3-c]pyridine derivatives. The bromine atom serves as a key functional handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, thereby creating libraries of new compounds with potentially unique biological and material properties.
Furthermore, the pyrrole (B145914) NH group can be functionalized through N-alkylation or N-arylation to introduce additional diversity and modulate the compound's physicochemical properties, such as solubility and lipophilicity. Research into cyclo-condensation reactions involving the core structure could also lead to the formation of novel fused heterocyclic systems, expanding the chemical space accessible from this starting material. ajol.info The development of one-pot or tandem reaction sequences starting from 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine would be an efficient strategy for rapidly assembling complex molecular frameworks.
| Reaction Type | Potential Substituents | Resulting Architecture |
| Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | C3-Aryl/Heteroaryl substituted pyrrolo[2,3-c]pyridines |
| Buchwald-Hartwig Amination | Primary/Secondary amines, Anilines | C3-Amino substituted pyrrolo[2,3-c]pyridines |
| Sonogashira Coupling | Terminal alkynes | C3-Alkynyl substituted pyrrolo[2,3-c]pyridines |
| N-Alkylation/Arylation | Alkyl halides, Aryl halides | N1-Substituted pyrrolo[2,3-c]pyridines |
Deeper Mechanistic Studies of Biological Activities at a Molecular Level
Given that the broader class of pyrrolopyridines exhibits a wide range of biological activities, including kinase inhibition and anticancer properties, a crucial future direction is to screen this compound and its derivatives against various biological targets. mdpi.comnih.govresearchgate.net Should any of these compounds show promising activity, subsequent research must focus on elucidating their precise mechanism of action at the molecular level.
Advanced Computational Modeling for Rational Design and Optimization
Computational modeling will be an indispensable tool in guiding the future development of this compound derivatives. Molecular docking studies can be used to predict the binding modes of newly designed analogues within the active sites of various biological targets, such as protein kinases. mdpi.comnih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit high binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed as more experimental data becomes available. These models will help in identifying the key molecular descriptors that correlate with biological activity, thus enabling the rational design of more potent compounds. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding and the influence of solvent molecules. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will also play a critical role in the early stages of drug design, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. nih.gov
Exploration of Emerging Applications in Materials Science or Optoelectronics
The pyrrolo[2,3-c]pyridine scaffold, being an electron-rich heterocyclic system, holds potential for applications beyond medicinal chemistry, particularly in the fields of materials science and optoelectronics. Future research could explore the synthesis of conjugated polymers or oligomers incorporating the this compound unit. The electronic properties of these materials could be tuned by varying the substituents attached to the pyrrolopyridine core, potentially leading to the development of new organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The inherent fluorescence of some heterocyclic compounds suggests that derivatives of this compound might be investigated as fluorescent probes for chemical sensing or biological imaging. The bromine atom provides a convenient point for attaching fluorophores or other functional groups to create sophisticated sensor molecules. The investigation into the coordination chemistry of these ligands with various metal ions could also yield novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties.
Development of Sustainable and Greener Synthetic Protocols
A forward-looking research trajectory involves the development of more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives. This includes the exploration of catalytic C-H activation/bromination reactions to install the bromine atom, which would be more atom-economical than traditional methods.
Future synthetic routes should aim to minimize the use of hazardous reagents and solvents, replacing them with greener alternatives. The use of microwave-assisted synthesis could be explored to reduce reaction times and energy consumption. mdpi.com Flow chemistry presents another promising avenue for the safe, scalable, and efficient production of these compounds. Developing catalytic systems that can be recycled and reused would further enhance the sustainability of the synthetic processes. The principles of green chemistry should guide the design of all future synthetic protocols to ensure that the chemical manufacturing of these valuable compounds is both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine, and what critical reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via bromination of 2-methyl-1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres. Key parameters include temperature control (0–25°C) and stoichiometric excess of NBS (1.2–1.5 eq) to minimize di-bromination byproducts . Alternative routes involve Fischer cyclization of appropriately substituted precursors, requiring acid catalysts (e.g., HCl) and reflux conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Look for characteristic peaks: a singlet (~δ 2.5 ppm) for the methyl group, deshielded aromatic protons (δ 7.5–8.5 ppm), and absence of NH protons due to tautomerization .
- Mass Spectrometry : ESI-HRMS should show [M+H]+ with m/z matching C8H7BrN2 (calc. 226.98).
- X-ray Crystallography : Resolves regiochemistry of bromine and methyl groups, critical for validating substitution patterns .
Q. What are the common derivatization strategies for this compound in medicinal chemistry?
- Methodology :
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl) using Pd(PPh3)4/K2CO3 in toluene/EtOH (105°C) to introduce diversity at the 3-position .
- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., K2CO3 in DMSO, 80°C) .
- Protection/Deprotection : Use tosyl or SEM groups to protect NH during functionalization, followed by cleavage with TBAF .
Advanced Research Questions
Q. How do substituent positions (2-methyl vs. 3-bromo) influence the compound’s bioactivity in kinase inhibition assays?
- Methodology :
- SAR Studies : Compare inhibitory potency against kinases (e.g., SGK-1, PDE4B) using analogs with methyl/bromine at alternate positions. Methyl at C2 enhances hydrophobic interactions in kinase pockets, while bromine at C3 stabilizes π-stacking with aromatic residues .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to map steric and electronic effects of substituents on binding affinity .
Q. What experimental strategies resolve contradictions in reported IC50 values for PDE4B inhibition across studies?
- Methodology :
- Assay Standardization : Ensure consistent buffer pH (7.4), ATP concentration (10 µM), and enzyme purity (≥95% by SDS-PAGE).
- Control Compounds : Include rolipram (known PDE4B inhibitor) as a benchmark.
- Data Normalization : Account for differences in cell lines (HEK293 vs. CHO) and readout methods (fluorescence vs. radiometric) .
Q. How can researchers mitigate decomposition of this compound under acidic conditions during downstream reactions?
- Methodology :
- Stability Profiling : Conduct accelerated degradation studies (e.g., 0.1 M HCl, 40°C) to identify degradation pathways.
- Protective Group Strategy : Temporarily protect the NH group with a tosyl or acetyl moiety to prevent protonation-induced ring-opening .
- Solvent Optimization : Use non-polar solvents (toluene, THF) instead of protic solvents to reduce acid sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
